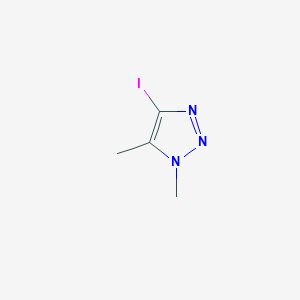

4-iodo-1,5-dimethyl-1H-1,2,3-triazole

Description

Contextual Overview of Nitrogen-Containing Heterocycles in Contemporary Organic Chemistry

Nitrogen-containing heterocycles are cyclic organic compounds that feature at least one nitrogen atom within their ring structure. nih.gov These molecules form a cornerstone of contemporary organic chemistry due to their widespread presence in nature and their diverse applications. They are integral to the structures of many biologically vital molecules, including alkaloids, vitamins, hormones, and the nucleic acids that constitute DNA and RNA. nih.gov

In medicinal chemistry, nitrogen heterocycles are among the most prominent structural motifs found in pharmaceuticals. nih.gov Their unique chemical properties, such as the ability to engage in hydrogen bonding and other non-covalent interactions, make them ideal for binding to biological targets like enzymes and receptors. nih.gov Beyond medicine, these compounds are crucial in agrochemicals, polymers, dyes, and as corrosion inhibitors, where the nitrogen atoms often play a key role in the material's desired function. nih.govfrontiersin.org

The Unique Role of 1,2,3-Triazoles in Advanced Chemical Synthesis and Materials Science

Among the vast family of nitrogen heterocycles, the 1,2,3-triazole ring has emerged as a particularly significant scaffold. researchgate.net This five-membered ring containing three adjacent nitrogen atoms is not commonly found in nature, but its synthetic accessibility and remarkable stability have made it a favorite among chemists. researchgate.net The advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering a highly reliable and efficient method for their preparation. nih.govfrontiersin.org

The resulting 1,2,3-triazole core is exceptionally stable against hydrolysis, oxidation, and reduction, making it an excellent and robust linker in complex molecular architectures. frontiersin.org This stability, combined with its ability to participate in hydrogen bonding and dipole-dipole interactions, has led to its extensive use in various fields:

Medicinal Chemistry : The triazole ring acts as a bioisostere for other chemical groups, like the amide bond, enhancing the pharmacokinetic properties of drug candidates. researchgate.net

Materials Science : Polytriazoles are used in the development of functional polymers and coatings due to their thermal stability and strong adhesion properties.

Supramolecular Chemistry : The triazole unit is employed in designing receptors for ion recognition and sensing applications.

Specific Research Focus on 4-Iodo-1,5-dimethyl-1H-1,2,3-triazole: A Privileged Scaffold

The compound this compound represents a specific, fully substituted triazole that holds significant potential as a versatile building block in organic synthesis. While this particular isomer is not as extensively documented in the literature as some of its counterparts, its structural features suggest it is a privileged scaffold for creating more complex molecules.

The key attributes of this compound are:

The 1,2,3-Triazole Core : Provides a stable aromatic ring system.

N1-Methyl and C5-Methyl Groups : These substitutions lock the tautomeric form and can influence the molecule's solubility and steric properties.

C4-Iodo Group : The iodine atom at the 4-position is the most significant feature for synthetic applications. The carbon-iodine bond is relatively weak, making the iodine an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. nih.govnih.gov This allows for the straightforward introduction of aryl, alkynyl, or vinyl substituents at this position, enabling the rapid diversification of the triazole core. nih.govresearchgate.net

This combination of a stable core and a highly reactive functionalization handle makes this compound an attractive intermediate for constructing libraries of complex, polysubstituted heterocycles for screening in drug discovery and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆IN₃ |

| Molecular Weight | 223.02 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(I)N(C)N=N1 |

| InChI Key | BFFCUDCDYJFFAJ-UHFFFAOYSA-N |

Historical Development of Iodinated 1,2,3-Triazole Chemistry

The synthesis of halogenated, particularly iodinated, 1,2,3-triazoles is closely linked to the evolution of cycloaddition chemistry. The foundational Huisgen 1,3-dipolar cycloaddition, first described in the mid-20th century, provided a general route to triazoles but often suffered from a lack of regioselectivity and required harsh thermal conditions. nih.gov

A major breakthrough came with the discovery of copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the early 2000s, which made the synthesis of 1,4-disubstituted triazoles highly efficient and regioselective. nih.govfrontiersin.org This advancement paved the way for more complex syntheses, including the incorporation of halogens.

The development of methods for synthesizing iodinated triazoles followed, driven by their utility in cross-coupling reactions. Early approaches often involved the direct electrophilic iodination of a pre-formed triazole ring. However, these methods could be limited by regioselectivity issues on asymmetrically substituted rings.

More recent and sophisticated methods have focused on one-pot, multicomponent reactions. A significant strategy involves the in-situ generation of a copper(I) catalyst and an electrophilic iodine source (like the triiodide ion) which mediate the cycloaddition of an organic azide (B81097) and a terminal alkyne to directly afford 5-iodo-1,4-disubstituted-1,2,3-triazoles. nih.gov This approach often proceeds through the iodination of a copper(I) triazolide intermediate. nih.gov Such multicomponent strategies are highly valued for their efficiency, reducing the number of synthetic steps and purification procedures required to access these valuable building blocks. researchgate.net

Table 2: Selected Synthetic Approaches to Iodinated 1,2,3-Triazoles

| Method | Description | Key Reagents | Typical Product |

|---|---|---|---|

| Direct Iodination | Electrophilic substitution on a pre-formed triazole ring. | N-Iodosuccinimide (NIS), I₂ | Mixture of regioisomers possible |

| Cu-Catalyzed Cycloaddition/Iodination | One-pot reaction of an azide, alkyne, and iodine source. | Cu(I) source, NaI, Oxidant | 5-Iodo-1,4-disubstituted-1,2,3-triazole nih.gov |

| Cycloaddition with Iodoalkynes | Reaction of an organic azide with a pre-formed iodoalkyne. | Cu(I) or Ru(II) catalyst | 4-Iodo- or 5-Iodo-1,2,3-triazole |

| From Dihalo-triazoles | Selective functionalization of a dihalogenated triazole. | Organolithium reagents, Pd-catalysts | Polysubstituted halo-triazoles |

Scope and Organization of the Research Review

This article serves as a focused review centered on the chemical compound this compound. The review begins by establishing the broad importance of nitrogen-containing heterocycles in modern chemistry and then narrows the focus to the unique and valuable role of the 1,2,3-triazole ring system. It then specifically discusses the structural attributes of this compound, highlighting its potential as a "privileged scaffold" for advanced organic synthesis due to its reactive C-I bond. The historical context for the synthesis of the broader class of iodinated 1,2,3-triazoles is provided to illustrate the evolution of synthetic methodologies in this area. The content is organized to provide a logical progression from the general chemical context to the specific attributes and synthetic background of the target molecule.

Structure

3D Structure

Properties

Molecular Formula |

C4H6IN3 |

|---|---|

Molecular Weight |

223.02 g/mol |

IUPAC Name |

4-iodo-1,5-dimethyltriazole |

InChI |

InChI=1S/C4H6IN3/c1-3-4(5)6-7-8(3)2/h1-2H3 |

InChI Key |

IBHJATUAVSGNAE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NN1C)I |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 4 Iodo 1,5 Dimethyl 1h 1,2,3 Triazole

Cross-Coupling Reactions at the C-4 Iodine Atom

The carbon-iodine bond at the C-4 position of the 1,2,3-triazole ring is anticipated to be a versatile handle for various palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, generally allows for milder reaction conditions in these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. It is expected that 4-iodo-1,5-dimethyl-1H-1,2,3-triazole would react with various aryl- or vinyl-boronic acids or their esters in the presence of a palladium catalyst and a base. rsc.orgorganic-chemistry.org A general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles has been developed, often utilizing water as a solvent, which aligns with green chemistry principles. rsc.org For related nitrogen-rich heterocycles, successful couplings have been achieved under mild conditions using specific palladium precatalysts and phosphine (B1218219) ligands like XPhos. nih.gov

Awaited Experimental Data for Suzuki-Miyaura Coupling: A detailed data table for this compound would require specific experimental results, which are not currently available in the cited literature.

| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | - |

Sonogashira Coupling for C(sp)-C(sp2) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form C(sp)-C(sp2) bonds. libretexts.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org It is highly probable that this compound would serve as a suitable substrate for Sonogashira coupling, given the high reactivity of the C-I bond. libretexts.org Research on other 4-iodo-heterocycles, such as 3,5-disubstituted-4-iodoisoxazoles, has shown excellent yields in Sonogashira reactions, suggesting a similar potential for the target compound. nih.gov

Awaited Experimental Data for Sonogashira Coupling: Specific yields and conditions for this compound are not documented in the available literature.

| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | - |

Heck and Stille Coupling Applications

The Heck reaction would involve the coupling of this compound with an alkene, such as styrene (B11656) or an acrylate, catalyzed by a palladium complex. nih.gov While there are reports on the Heck reaction of 5-iodo-1,2,3-triazoles, specific studies on the 4-iodo isomer are lacking. researchgate.net

The Stille coupling utilizes an organotin reagent to form a C-C bond with an organic halide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. It is expected that this compound would readily participate in Stille couplings with various organostannanes. researchgate.netnih.gov However, specific examples involving this substrate are not present in the current literature.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has been applied to 5-halo-1,2,3-triazoles and has been shown to be a viable method for creating 5-(het)arylamino-1,2,3-triazole derivatives. nih.gov It is reasonable to assume that this compound would undergo similar C-N bond-forming reactions with primary and secondary amines, employing a suitable palladium catalyst and ligand system. libretexts.org

Cyanation via Palladium-Catalyzed Processes

The introduction of a nitrile group onto the triazole ring can be achieved through palladium-catalyzed cyanation of the corresponding halo-triazole. This transformation is valuable as the cyano group can be further converted into other functional groups like carboxylic acids or amines. researchgate.net Although palladium-catalyzed cyanation of aryl halides is a well-established method, and has been reported for 5-iodo-1,2,3-triazoles, specific protocols for this compound have not been found. mit.edursc.orgresearchgate.net

Nucleophilic Substitution Reactions at the C-4 Position

Research on related triazole N-oxides has shown that the N-oxide functionality can activate the C-5 position towards nucleophilic attack by halogens, which can then be displaced by strong nucleophiles. rsc.org However, this activation strategy is not directly applicable to the non-oxidized this compound. Studies on halogenoimidazoles, another class of azoles, indicate that nucleophilic substitution is possible but highly dependent on the substitution pattern and the presence of activating groups. rsc.org Without specific experimental data, any discussion on the nucleophilic substitution reactivity of this compound remains speculative.

Direct Nucleophilic Displacement by Carbon-based Nucleophiles

The this compound is an effective substrate for palladium-catalyzed cross-coupling reactions, which facilitate the formation of new carbon-carbon bonds at the triazole core. These transformations are fundamental in synthetic chemistry for constructing complex organic molecules from simpler precursors. Two of the most significant reactions in this class are the Suzuki-Miyaura and Sonogashira couplings.

The Suzuki-Miyaura coupling involves the reaction of the iodo-triazole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is highly versatile for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C4 position. While studies on the specific 1,5-dimethyl derivative are not extensively detailed, the general reactivity of 4- and 5-halo-1,2,3-triazoles is well-established, demonstrating the feasibility of this transformation. rsc.org The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst.

The Sonogashira coupling provides a direct route to alkynylated triazoles by coupling this compound with a terminal alkyne. wikipedia.orglibretexts.org This reaction is co-catalyzed by palladium and copper(I) salts and is conducted in the presence of a base, such as an amine, which also serves as the solvent. organic-chemistry.org The resulting 4-alkynyl-1,2,3-triazoles are valuable intermediates for the synthesis of more complex heterocyclic systems and conjugated materials. The reactivity of the halide in these couplings follows the order I > Br > Cl > OTf. wikipedia.org

Below is a table summarizing typical conditions for these cross-coupling reactions based on studies with analogous halo-azole substrates.

| Reaction Type | Catalyst System | Base | Solvent | Typical Substrates | Yield (%) |

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Arylboronic acids, Alkylboronic esters | 70-95 |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF | Terminal Alkynes (Aryl, Alkyl) | 75-98 |

This interactive table is based on representative data for halo-azole cross-coupling reactions.

Displacement by Heteroatom Nucleophiles (O, N, S)

Direct nucleophilic aromatic substitution (SNAr) on the electron-rich 1,2,3-triazole ring is generally challenging without the presence of strong activating groups. However, the introduction of heteroatom nucleophiles can be achieved through metal-catalyzed cross-coupling reactions, analogous to the C-C bond-forming methods.

Copper-catalyzed amination, a variant of the Buchwald-Hartwig reaction, allows for the formation of C-N bonds. For instance, 4-amino-1,2,3-triazole derivatives can be synthesized from iodo-triazole precursors. researchgate.net These reactions typically involve a copper(I) catalyst and a suitable base to couple the iodo-triazole with a primary or secondary amine. researchgate.net The direct reaction of this compound with amines under these conditions would yield 4-amino-1,5-dimethyl-1H-1,2,3-triazoles.

Similarly, copper catalysis can facilitate the formation of C-O and C-S bonds by coupling with alcohols and thiols, respectively. These methods are less common for simple halo-triazoles compared to more activated systems but represent a viable synthetic route. The reactivity is greatly enhanced in related systems such as 2-phenyltriazole 1-oxides, where the N-oxide functionality activates the C5 position towards nucleophilic attack by O, S, and N nucleophiles. rsc.org

| Reaction Type | Catalyst | Nucleophile | Base | Typical Yield (%) |

| C-N Coupling | CuI, Cu(OAc)₂ | Primary/Secondary Amines | K₂CO₃, Cs₂CO₃ | 60-85 |

| C-O Coupling | CuI | Alcohols, Phenols | K₂CO₃ | 50-75 |

| C-S Coupling | CuI | Thiols | K₂CO₃ | 55-80 |

This interactive table illustrates typical conditions for copper-catalyzed heteroatom coupling reactions.

Ring-Opening and Rearrangement Reactions

While N-alkyl-1,2,3-triazoles are generally stable heterocycles, they can be induced to undergo ring-opening and rearrangement reactions under specific conditions, unlocking novel chemical pathways. nih.govwikipedia.org These transformations often proceed through highly reactive intermediates, leading to the formation of diverse molecular architectures.

Triazole-Diazoimine Tautomerism and its Reactive Intermediates

The ring-chain tautomerism between a 1,2,3-triazole and its corresponding α-diazoimine isomer is a key process in the denitrogenative chemistry of this heterocycle. This equilibrium is typically favored when a strong electron-withdrawing group is present on a ring nitrogen, such as an N-acyl or N-sulfonyl group. rsc.org These groups destabilize the aromatic triazole ring, facilitating its reversible opening to a linear diazoimine. nih.gov

For N-alkyl triazoles like this compound, the triazole form is highly stable, and the equilibrium lies heavily towards the cyclic tautomer. However, the α-diazoimine intermediate can be accessed through strategic reaction design, most notably via annulation-induced processes where an initial intramolecular cyclization provides the driving force for the subsequent ring opening. acs.orgacs.orgnih.gov

Denitrogenative Transformations Leading to Novel Heterocycles

For example, rhodium-catalyzed denitrogenation of N-sulfonyl triazoles in the presence of nitriles leads to the formation of imidazoles, while reaction with alkenes can yield pyrroles. nih.gov These transformations showcase the utility of the 1,2,3-triazole ring as a latent source of reactive intermediates for complex synthesis.

Annulation-Induced Cascade Processes

A powerful strategy to access the reactivity of the otherwise stable N-alkyl triazole ring is through annulation-induced cascade reactions. acs.orgnih.gov This approach has been effectively demonstrated for 5-iodo-1,2,3-triazoles and is conceptually applicable to the 4-iodo isomer. The process begins with an intramolecular nucleophilic substitution, where a nucleophile tethered to the N1-substituent attacks the carbon bearing the iodine atom. acs.org

This initial cyclization forms a fused heterocyclic system (an annulated triazole). This new bicyclic structure is often strained or electronically activated, promoting the subsequent electrocyclic ring-opening of the triazole moiety to generate the reactive α-diazoimine intermediate. acs.org This intermediate can then undergo a cascade of reactions, including denitrogenation and trapping, to afford complex products in a single operation. For instance, (5-iodo-1,2,3-triazolyl)phenols have been shown to cyclize, ring-open, and, in the presence of a copper catalyst and an amine, undergo denitrogenative amination to yield functionalized benzoxazoles. nih.gov

Electrophilic Aromatic Substitution on the Triazole Ring

The 1,2,3-triazole ring is considered an electron-deficient π-system, making it generally unreactive towards classical electrophilic aromatic substitution at its carbon atoms. Furthermore, in this compound, both ring carbons (C4 and C5) are fully substituted, precluding any reaction that requires a C-H bond.

However, electrophilic substitution can occur under forcing conditions through an ipso-substitution mechanism, where an existing substituent is replaced by the electrophile. Research on the nitration of N-alkyl-diiodo-1,2,3-triazoles has shown that one of the iodine atoms can be selectively replaced by a nitro group (-NO₂) when treated with 100% nitric acid. rsc.org This transformation demonstrates that despite its low reactivity, the triazole ring can be functionalized by potent electrophiles, leading to the formation of highly functionalized and energetically interesting compounds like 1-methyl-4-nitro-5-iodo-1,2,3-triazole. rsc.org Electrophilic attack can also occur on the ring nitrogen atoms, leading to the formation of triazolium salts, but this is typically classified as quaternization rather than aromatic substitution.

Nitration Reactions and Regioselectivity

Direct nitration of the this compound ring has not been extensively documented in the scientific literature. However, insights into its potential reactivity can be drawn from studies on analogous iodinated triazole systems. Research on the nitration of N-alkyl-4,5-diiodo-1,2,3-triazoles has demonstrated that these compounds can undergo nitration, which interestingly results in the formation of monoiodo-mononitro-triazoles. rsc.org In these reactions, one of the iodo-substituents is displaced by a nitro group.

This suggests that the C-I bond in iodinated triazoles is susceptible to cleavage under strong nitrating conditions, such as treatment with 100% nitric acid. rsc.org For this compound, it is plausible that a similar electrophilic substitution reaction could occur at the C4 position, leading to the displacement of the iodine atom and the formation of 1,5-dimethyl-4-nitro-1H-1,2,3-triazole.

The regioselectivity of this reaction would be directed towards the C4 position, which is already functionalized with a good leaving group (iodine). The methyl groups at the N1 and C5 positions are expected to have a lesser influence on the site of nitration in this specific context of ipso-substitution. The proposed reaction is outlined in the scheme below:

Scheme 1: Proposed Nitration of this compound

It is important to note that this is a projected reaction based on the reactivity of similar compounds, and specific experimental validation for this compound is required to confirm this transformation and to determine the optimal reaction conditions and yields.

Halogenation (Excluding Iodination)

The introduction of other halogens (chlorine, bromine) onto the this compound core is a topic of synthetic interest. While direct halogen exchange at the C4 position has not been specifically reported for this compound, the general principles of electrophilic halogenation on the triazole ring and halogen exchange reactions provide a basis for predicting its behavior.

Halogenation of 1,2,3-triazoles typically proceeds via electrophilic substitution at the available C-H positions on the ring. However, in the case of this compound, the triazole ring is fully substituted. Therefore, direct halogenation of the ring is not feasible.

An alternative pathway for introducing other halogens could be through a halogen exchange reaction, where the iodine atom at the C4 position is replaced by chlorine or bromine. Such reactions are often facilitated by the use of appropriate halogenating agents and catalysts. For instance, N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are common reagents for electrophilic chlorination and bromination, respectively.

While there is no direct literature on the halogenation of this compound, studies on other substituted triazoles indicate that the triazole ring can be halogenated. For example, 2-substituted-1,2,3-triazoles can undergo regioselective halogenation via C-H activation. nih.gov Although not directly applicable to a fully substituted ring, this highlights the general capacity of the triazole nucleus to react with halogenating agents.

The following table summarizes potential halogenation reactions and the expected products, based on general chemical principles.

| Starting Material | Reagent | Potential Product |

| This compound | N-Chlorosuccinimide (NCS) | 4-Chloro-1,5-dimethyl-1H-1,2,3-triazole |

| This compound | N-Bromosuccinimide (NBS) | 4-Bromo-1,5-dimethyl-1H-1,2,3-triazole |

Further experimental investigation is necessary to establish the feasibility and conditions for these transformations.

Functionalization of Peripheral Methyl Groups

The methyl groups at the N1 and C5 positions of this compound represent potential sites for further chemical modification. Functionalization of these alkyl substituents can lead to a diverse range of derivatives with potentially new chemical and physical properties. The reactivity of these methyl groups is influenced by the electronic nature of the triazole ring.

The triazole ring is generally considered to be electron-withdrawing, which can influence the reactivity of the attached methyl groups. For instance, the protons of the methyl groups may exhibit a degree of acidity, potentially allowing for deprotonation and subsequent reaction with electrophiles. However, specific studies on the functionalization of the methyl groups of this compound are scarce.

In a broader context, the functionalization of alkyl groups attached to heterocyclic rings is a common strategy for creating new derivatives. Typical reactions include oxidation to introduce carbonyl or carboxyl groups, and halogenation to introduce reactive handles for further transformations.

Oxidation:

The methyl groups could potentially be oxidized to formyl or carboxyl groups using appropriate oxidizing agents. The choice of oxidant and reaction conditions would be crucial to achieve selective oxidation without affecting the triazole ring or the iodo-substituent.

Halogenation:

Free-radical halogenation of the methyl groups could be a viable strategy to introduce chloro, bromo, or iodo substituents. These halogenated methyl groups can then serve as precursors for a variety of nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The table below outlines the potential functionalization reactions of the peripheral methyl groups.

| Reaction Type | Reagent(s) | Potential Product(s) |

| Oxidation | KMnO₄, K₂Cr₂O₇ | 1-Formyl-4-iodo-5-methyl-1H-1,2,3-triazole, 4-Iodo-5-methyl-1H-1,2,3-triazole-1-carboxylic acid, 1,5-Diformyl-4-iodo-1H-1,2,3-triazole, 4-Iodo-1H-1,2,3-triazole-1,5-dicarboxylic acid |

| Halogenation | NBS, NCS, I₂ / radical initiator | 1-(Halomethyl)-4-iodo-5-methyl-1H-1,2,3-triazole, 4-Iodo-1-methyl-5-(halomethyl)-1H-1,2,3-triazole, 1,5-Bis(halomethyl)-4-iodo-1H-1,2,3-triazole |

It must be emphasized that these are proposed reaction pathways based on the general reactivity of alkyl-substituted heterocycles. Dedicated research is needed to explore the actual reactivity of the methyl groups in this compound and to develop synthetic protocols for their selective functionalization.

Mechanistic Investigations of Reactions Involving 4 Iodo 1,5 Dimethyl 1h 1,2,3 Triazole

Elucidation of CuAAC Pathways for Iodotriazole Formation

The synthesis of 5-iodotriazoles is typically achieved through a one-pot reaction involving a terminal alkyne, an azide (B81097), a copper(I) catalyst, and an iodinating agent. The mechanism, however, is more complex than a simple interception of a standard CuAAC intermediate. Research has revealed competing pathways that dictate the selectivity and efficiency of the iodotriazole formation over the corresponding protiotriazole. nih.gov

The classical mechanism for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involves the initial formation of a copper(I) acetylide from a terminal alkyne. nih.govnih.gov This intermediate then reacts with an organic azide in a series of steps, culminating in a copper(I) triazolide species. nih.govnih.gov In a standard CuAAC reaction, this triazolide is protonated to yield the final 1,4-disubstituted triazole.

In the context of iodotriazole synthesis, a commonly proposed pathway involves the interception of this copper(I) triazolide intermediate by an electrophilic iodinating agent before it can be protonated. nih.govnih.gov This electrophilic trapping step results in the formation of the 5-iodotriazole.

| Mechanistic Pathway | Key Intermediates | Description |

| Pathway A (Triazolide Interception) | Copper(I) Acetylide, Copper(I) Triazolide | The standard CuAAC cycle proceeds to the copper triazolide stage, which is then intercepted by an iodinating agent. |

| Pathway B (Iodoalkyne Formation) | Copper(I) Acetylide, 1-Iodoalkyne | The terminal alkyne is first converted to a 1-iodoalkyne, which then undergoes cycloaddition with the azide. This pathway often dictates selectivity. nih.gov |

This table summarizes the two primary proposed mechanistic pathways for the formation of 5-iodotriazoles.

The selectivity between the desired 5-iodotriazole and the 5-prototriazole byproduct is heavily dependent on the nature of the iodinating agent and the reaction conditions. nih.govnih.gov To ensure the exclusive production of the iodotriazole, the complete and rapid conversion of the starting terminal alkyne into a 1-iodoalkyne intermediate is crucial at the very beginning of the reaction. nih.gov

Studies have shown that systems that generate electrophilic iodine species in situ are highly effective. For instance, mixing copper(II) salts with sodium iodide generates copper(I) species and electrophilic triiodide ions (I₃⁻), which can efficiently iodinate either the copper triazolide intermediate or, more likely, the terminal alkyne. nih.gov The presence of amine additives is often required for full conversion, but an excess can compromise selectivity by promoting the formation of the protiotriazole. nih.gov The key is to have the iodinating agent react faster with the alkyne than the alkyne can proceed through the competing pathway to the protiotriazole. The exclusive formation of the 5-iodotriazole, even in protic solvents, lends strong support to the pathway involving a 1-iodoalkyne intermediate, as a copper triazolide intermediate would be susceptible to protonation. nih.gov

| Iodinating System Component | Role in Reaction | Impact on Selectivity |

| Iodine Source (e.g., NaI, I₂) | Provides iodide for the formation of the electrophilic iodinating species. | The concentration and reactivity determine the rate of alkyne iodination. |

| Oxidant/Copper Source (e.g., Cu(II)) | Generates Cu(I) catalyst and electrophilic iodine (e.g., I₃⁻). | In situ generation provides a highly reactive system favoring iodotriazole formation. nih.gov |

| Amine Additive (e.g., TEA) | Base, and potentially a ligand. Required for full conversion. | An excess can favor the formation of the 5-prototriazole byproduct. nih.gov |

This table outlines the roles of key components in the iodinating system and their effect on reaction selectivity.

Kinetic investigations, often conducted using techniques like ¹H NMR spectroscopy, have provided significant insights into the reaction timeline. nih.gov These studies reveal that the initial copper-catalyzed iodination of the terminal alkyne is a very rapid process. nih.gov The subsequent cycloaddition of the resulting 1-iodoalkyne with the azide also proceeds at a remarkably high rate, in some cases exceeding the rate of the parent CuAAC reaction. nih.govnih.gov

Mechanisms of Cross-Coupling Reactions with Iodotriazoles

The carbon-iodine bond at the C4 position of the 4-iodo-1,5-dimethyl-1H-1,2,3-triazole is the key to its utility as a synthetic intermediate, enabling the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions. researchgate.netresearchgate.net These reactions proceed via a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. csbsju.edunih.gov

The catalytic cycle is initiated by the oxidative addition of the 4-iodotriazole to a coordinatively unsaturated palladium(0) complex. csbsju.edunih.gov In this step, the palladium center inserts into the carbon-iodine bond, breaking it and forming two new bonds: a Pd-C bond with the triazole ring and a Pd-I bond. This process increases the oxidation state of palladium from Pd(0) to Pd(II) and its coordination number by two. youtube.com The reactivity in this step is generally higher for C-I bonds compared to C-Br or C-Cl bonds, making iodotriazoles highly suitable substrates. researchgate.net

After the subsequent transmetalation step, the cycle concludes with reductive elimination . This is the product-forming step where the two organic groups attached to the Pd(II) center—the triazolyl group and the group transferred during transmetalation—couple to form a new C-C bond. csbsju.eduyoutube.com For this to occur, the two groups must be in a cis orientation on the palladium complex. libretexts.org The reductive elimination step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle. youtube.com

| Catalytic Step | Metal Oxidation State Change | Description |

| Oxidative Addition | Pd(0) → Pd(II) | The Pd(0) catalyst inserts into the C-I bond of the iodotriazole, forming an organopalladium(II) halide intermediate. csbsju.edu |

| Reductive Elimination | Pd(II) → Pd(0) | The two organic fragments on the Pd(II) center couple, forming the final product and regenerating the Pd(0) catalyst. youtube.com |

This table describes the key features of the oxidative addition and reductive elimination steps in the cross-coupling of 4-iodotriazoles.

Transmetalation is the step where the organic group from an organometallic reagent is transferred to the palladium(II) center, displacing the halide. csbsju.edu The mechanism of this step differs for Suzuki and Stille couplings.

In the Suzuki coupling , the organometallic partner is an organoboron compound, such as a boronic acid or ester. youtube.com The transmetalation step requires activation by a base. Two primary mechanistic pathways are considered:

The Boronate Pathway: The base (e.g., OH⁻, OR⁻) coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻). This activated species then transfers its organic group to the palladium center. nih.gov

The Oxo-Palladium Pathway: The halide ligand on the Pd(II) complex is replaced by a ligand from the base (e.g., -OH, -OR). This palladium-hydroxo or -alkoxo species then reacts with the neutral boronic acid. nih.gov The dominant pathway can depend on the specific reaction conditions.

In the Stille coupling , the nucleophilic partner is an organotin (organostannane) reagent. wikipedia.org The transmetalation step is typically the rate-determining step of the catalytic cycle. mdma.chharvard.edu The mechanism can be complex, but it generally involves coordination of the organostannane to the palladium(II) intermediate. wikipedia.org This can occur through an associative mechanism where the double bond of an unsaturated tin reagent coordinates to the palladium, leading to a pentavalent intermediate. wikipedia.org The transfer of the organic group from tin to palladium is often proposed to proceed through either a cyclic or an open transition state, resulting in the displacement of the halide and the formation of a diorganopalladium(II) species. mdma.ch

| Coupling Reaction | Organometallic Reagent | Key Features of Transmetalation |

| Suzuki Coupling | Organoboron (e.g., R-B(OH)₂) | Requires base activation. Proceeds via a boronate "ate" complex or an oxo-palladium intermediate. nih.gov |

| Stille Coupling | Organotin (e.g., R-SnBu₃) | Often the rate-determining step. mdma.ch Can proceed via associative mechanisms involving cyclic or open transition states. wikipedia.org |

This table compares the transmetalation step in Suzuki and Stille couplings involving iodotriazoles.

Pathways for Triazole Ring Transformations

The 1,2,3-triazole ring is generally considered an aromatic and stable heterocycle. However, under specific conditions, such as thermal or photochemical induction, it can undergo transformations that lead to ring-opened products or rearranged structures. For this compound, two potential, albeit not extensively documented, pathways for such transformations are electrocyclic ring opening and the formation of iminocarbenoid intermediates.

Electrocyclic reactions are a class of pericyclic reactions involving the concerted cyclization of a polyene or the reverse ring-opening of a cycloalkene. While the thermal and photochemical behavior of many carbocyclic and heterocyclic systems has been extensively studied, specific research on the electrocyclic ring opening of this compound is sparse in the available literature.

However, theoretical and computational studies on related triazole systems can provide a framework for postulating potential pathways. A plausible, though hypothetical, electrocyclic ring-opening of a 1,2,3-triazole could lead to a diazo-imine species. The presence of the iodo and methyl substituents on the triazole ring would be expected to influence the electronics and sterics of this process, thereby affecting the activation energy and the stereochemistry of the potential products. Computational studies on the thermal rearrangement of other substituted triazoles, such as 4-alkyl-4H-1,2,4-triazoles, have suggested that ring-cleavage mechanisms can be operative, although these are for a different class of triazole isomers.

Further dedicated experimental and computational investigations are necessary to determine if this compound can undergo electrocyclic ring opening and to characterize the resulting products and the transition states involved.

The formation of carbene and carbenoid species from various precursors is a powerful tool in organic synthesis. For 4-iodo-1,2,3-triazoles, the C-I bond offers a potential site for reactivity that could lead to the formation of novel intermediates. One such proposed intermediate is an iminocarbenoid.

Should an iminocarbenoid be formed, it would be a highly reactive species capable of undergoing various subsequent reactions, such as insertions into C-H or O-H bonds, or cycloadditions with unsaturated systems. Trapping experiments, where a reactive substrate is added to intercept the proposed intermediate, would be essential to confirm its existence.

Identification of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount for elucidating a reaction mechanism. For the transformations of this compound, a combination of spectroscopic and computational techniques would be necessary to identify any transient species.

Spectroscopic methods such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) are powerful tools for characterizing stable products and, in some cases, can be adapted for the detection of less stable intermediates through techniques like low-temperature spectroscopy or flow-based methods. For instance, in situ IR or NMR spectroscopy could potentially detect the formation of new functional groups that are characteristic of a proposed intermediate.

Computational chemistry, particularly density functional theory (DFT), offers a complementary approach to predict the structures, energies, and spectroscopic properties of potential intermediates and transition states. Such calculations can help to guide experimental work and to interpret the results. For example, DFT calculations could be used to model the energetics of the electrocyclic ring-opening pathway or the formation of an iminocarbenoid, providing insights into the feasibility of these processes.

Solvent and Additive Effects on Reaction Mechanisms

The choice of solvent and the presence of additives can have a profound impact on the course of a chemical reaction by influencing the stability of reactants, intermediates, and transition states. For reactions involving this compound, these effects would be critical in directing the reaction towards a specific pathway.

The polarity of the solvent can significantly affect reactions that involve charge separation in the transition state or the formation of ionic intermediates. For a hypothetical electrocyclic ring-opening that might proceed through a polar transition state, a polar solvent would be expected to lower the activation energy. Conversely, for a nonpolar, concerted process, the solvent effect might be less pronounced.

Additives, such as Lewis acids, Brønsted acids, or bases, can also play a crucial role. For instance, a Lewis acid could coordinate to one of the nitrogen atoms of the triazole ring, potentially facilitating ring opening. A strong base, as mentioned earlier, might be necessary to induce the formation of an iminocarbenoid intermediate. The effect of different solvents on the synthesis of 1,4-disubstituted-1,2,3-triazole derivatives has been studied, indicating that the reaction medium can influence reaction times and product yields. nih.gov

Systematic studies varying the solvent and additives while monitoring the reaction progress and product distribution would be essential to fully understand and control the reactivity of this compound.

Advanced Applications of 4 Iodo 1,5 Dimethyl 1h 1,2,3 Triazole As a Building Block in Organic Synthesis and Materials Science

Synthesis of Complex Organic Molecules

The unique reactivity of 4-iodo-1,5-dimethyl-1H-1,2,3-triazole enables its use in the synthesis of a variety of intricate organic structures. Its ability to participate in predictable and high-yielding coupling reactions makes it a preferred precursor for creating molecules with tailored properties and functionalities.

Incorporation into Polycyclic and Fused Heterocyclic Systems

The iodo-substituted triazole core is an excellent precursor for the synthesis of polycyclic and fused heterocyclic systems. A prominent strategy involves intramolecular palladium-catalyzed reactions, such as direct arylation or Heck reactions, starting from appropriately substituted 5-iodotriazoles. rsc.orgnih.gov This methodology provides a convenient pathway to construct polycyclic frameworks where the 1,2,3-triazole ring is fused with other heterocyclic or carbocyclic systems. rsc.orgnih.gov

These intramolecular cyclization reactions are typically high-yielding and demonstrate the utility of the iodo-triazole as a key intermediate. rsc.org The process often begins with a copper-catalyzed cycloaddition to form the triazole ring, followed by the palladium-catalyzed ring-closing reaction to generate the final fused structure. nih.gov This sequential, one-pot approach is efficient for creating complex molecular scaffolds. rsc.org The resulting triazole-fused heterocycles are of significant interest in medicinal chemistry and materials science. mdpi.com

Table 1: Palladium-Catalyzed Cyclization for Fused Heterocycles

| Starting Material Type | Catalytic System | Reaction Type | Product Type |

|---|---|---|---|

| 5-Iodo-1,2,3-triazole with an ortho-alkenylaryl group | Palladium (Pd) catalyst | Intramolecular Heck Reaction | Triazole-fused quinolines |

Construction of Macrocycles and Supramolecular Assemblies

The directional and stable nature of the 1,2,3-triazole ring makes it an ideal component for the construction of macrocycles and supramolecular structures. This compound can be incorporated into macrocyclic frameworks through various synthetic strategies. A powerful method involves the copper-catalyzed cycloaddition of building blocks functionalized with both azide (B81097) and alkyne groups, which can be designed to undergo a [n + n] macrocyclization. nih.govnih.gov

The synthesis of 5-iodo-1,2,3-triazole-containing macrocycles has been achieved efficiently using copper flow reactor technology, which offers an environmentally friendly approach. nih.gov Once the macrocycle is formed, the iodine atom at the 5-position (analogous to the 4-position in the specified compound) serves as a crucial point for post-macrocyclization functionalization via palladium-catalyzed cross-coupling reactions. nih.gov This allows for the synthesis of complex, 1,4,5-trisubstituted-1,2,3-triazole-containing macrocycles with defined shapes and functionalities, which are key for applications in host-guest chemistry and molecular recognition. nih.govnih.govresearchgate.net These macrocycles can act as receptors for anions and other guest molecules. nih.gov

Modular Synthesis of Functionalized Organic Scaffolds

The concept of modular synthesis, where complex molecules are assembled from pre-functionalized building blocks, is perfectly exemplified by the use of this compound. The C-I bond is a versatile functional handle for introducing a wide range of substituents through well-established cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.netresearchgate.netmdpi.com

This modularity allows for the creation of diverse libraries of compounds from a common triazole core. For instance, Suzuki cross-coupling reactions can be used to introduce various aryl or heteroaryl groups, leading to new derivatives with tailored electronic and photophysical properties. mdpi.com This "scaffold-hopping" strategy is highly valuable in medicinal chemistry for exploring structure-activity relationships. nih.gov The ability to readily diversify the triazole scaffold makes this compound a key component in fragment-based drug design and the development of functional organic materials. nih.gov

Development of Advanced Organic Materials

The electronic properties and rigid, planar structure of the 1,2,3-triazole ring make it an attractive component for advanced organic materials. This compound serves as a versatile precursor for molecules designed for applications in organic electronics.

Precursors for Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs). nih.gov The performance of these materials is highly dependent on their molecular structure, which influences molecular packing and charge transport properties. nih.gov Donor-π-Acceptor (D–A) type molecules have shown significant promise as organic semiconductors. rsc.org

The electron-deficient nature of the 1,2,3-triazole ring allows it to function as an acceptor moiety in such architectures. nih.govrsc.org By using this compound as a building block, various electron-donating groups can be appended at the 4-position via cross-coupling reactions. This modular approach allows for the systematic tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing semiconductor performance. rsc.org While specific studies on this compound in OFETs are emerging, related triazole derivatives have demonstrated effective p-type semiconductor behavior. nih.govrsc.org The versatility of the iodo-triazole precursor opens avenues for designing novel semiconductors for flexible and low-cost organic circuits. nih.gov

Table 2: Properties of Triazole-Based Organic Semiconductors

| Molecular Architecture | Core Unit | Application | Observed Property |

|---|---|---|---|

| Donor–π–Acceptor–π–Donor | 2H-benzo[d] rsc.orgnih.govorganic-chemistry.orgtriazole | Organic Field-Effect Transistors (OFETs) | p-type semiconductor behavior |

Components in Light-Emitting Materials

Organic light-emitting diodes (OLEDs) are revolutionizing display and lighting technologies. tcichemicals.comyoutube.com The efficiency and color of an OLED are determined by the molecular components of its emissive layer, which typically consists of a host material and a dopant emitter. tcichemicals.commdpi.com Heterocyclic compounds, including triazole derivatives, are widely used in various layers of OLED devices due to their charge transport and luminescent properties. mdpi.comnih.gov

Functionalized 1,2,3-triazoles have been successfully employed as building blocks for photoluminescent materials. researchgate.net The rigid structure of the triazole ring can help to reduce non-radiative decay pathways, leading to higher emission quantum yields. By using this compound, luminescent moieties can be attached to the triazole core. This allows for the creation of novel fluorescent or phosphorescent emitters with tunable emission colors. researchgate.net Furthermore, the bipolar nature of certain triazole derivatives (containing both electron-donating and electron-accepting parts) can facilitate balanced charge injection and transport within the OLED, leading to improved device efficiency and lifetime. nih.gov The synthetic accessibility provided by the iodo-substituent makes this compound a promising platform for developing next-generation light-emitting materials. nih.gov

Role in Alkyne Activation Reactions for Materials Chemistry

While the term "alkyne activation" typically implies a catalytic process where a metal center renders an alkyne more susceptible to nucleophilic attack, the role of this compound in this context is primarily as a key reactant in coupling reactions that incorporate alkynes into larger molecular frameworks. The C-I bond at the 4-position of the triazole ring is readily activated by transition metal catalysts, particularly palladium and copper, making it an ideal substrate for cross-coupling reactions with terminal alkynes.

The most prominent of these transformations is the Sonogashira cross-coupling reaction. wikipedia.orglibretexts.org This reaction employs a palladium catalyst and a copper(I) co-catalyst to forge a new carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp²-hybridized carbon of the iodo-triazole. wikipedia.orglibretexts.org This methodology allows for the direct and efficient attachment of various aryl-, heteroaryl-, or alkyl-alkynyl moieties to the triazole core. The resulting 4-alkynyl-1,5-dimethyl-1H-1,2,3-triazole derivatives are valuable precursors for advanced materials, including conjugated polymers, functional dyes, and molecular wires, where the rigid, planar triazole unit can influence the electronic and photophysical properties of the final material. chemijournal.com The mild conditions often associated with the Sonogashira reaction ensure compatibility with a broad range of functional groups, highlighting the compound's utility as a versatile platform for materials discovery. wikipedia.org

Furthermore, the reactivity of the C-I bond extends to other transformations that can indirectly involve alkynes. For instance, the iodo-triazole can be converted into other functional groups that subsequently react with alkynes. This strategic positioning of a reactive iodine atom on the stable and polar triazole scaffold makes this compound a cornerstone for constructing complex, alkyne-containing architectures for materials chemistry.

Exploitation in Catalyst Design and Ligand Chemistry

The 1,2,3-triazole scaffold is a privileged structure in coordination chemistry and catalyst design due to its excellent coordinating ability, metabolic stability, and modular synthesis. researchgate.net this compound is an exceptionally useful precursor in this field, allowing for the synthesis of sophisticated ligands for a variety of catalytic applications.

The C-I bond in this compound is the key to its utility in ligand synthesis. It provides a reactive site for introducing other donor atoms, such as phosphorus, nitrogen, or sulfur, via cross-coupling or nucleophilic substitution reactions. A well-established strategy involves the conversion of aryl halides into phosphine (B1218219) ligands, which are ubiquitous in transition metal catalysis. rsc.org Following analogous procedures, the iodo-triazole can be reacted with diphenylphosphine (B32561) (Ph₂PH) or its derivatives under palladium or nickel catalysis to yield triazole-phosphine ligands. nih.gov

These ligands can be designed to be monodentate or, by incorporating additional coordinating groups, multidentate. For example, a second donor site can be attached at the N-1 methyl position or introduced via a substituent on the C-5 methyl group. Such ligands exhibit versatile coordination behavior, acting as P,N- or P,P-chelating agents that can stabilize various transition metals like palladium, platinum, rhodium, and ruthenium. rsc.org The resulting metal complexes have shown high efficacy in a range of catalytic reactions, including Mizoroki-Heck reactions, Suzuki couplings, and Sonogashira reactions. rsc.orgnih.gov The triazole ring itself is not merely a passive linker; its nitrogen atoms can also coordinate to the metal center, influencing the electronic environment and steric bulk of the catalyst and thereby tuning its activity and selectivity. rsc.org

Supramolecular chemistry offers a powerful approach to catalyst design, where non-covalent interactions are used to assemble complex, functional architectures from simpler molecular components. The 1,2,3-triazole unit is an excellent motif for directing such self-assembly due to its ability to participate in hydrogen bonding, metal coordination, and anion-π interactions. researchgate.netnih.gov

By functionalizing this compound, it can be incorporated into larger molecules designed to self-assemble into catalytically active systems. nih.gov For instance, the iodo group can be replaced with a pyridyl group via a Suzuki coupling. The resulting pyridyl-triazole unit is a powerful bidentate ligand for coordination-driven self-assembly. When combined with appropriate metal corners (e.g., arene-Ru(II) acceptors), these ligands can form discrete, well-defined metallomacrocycles or cages. nih.gov These supramolecular structures can encapsulate guest molecules and catalyze reactions within their confined inner cavities.

Another strategy involves using the triazole moiety to drive the formation of soft materials like metallogels. Triazole-containing glycoconjugates, for example, have been shown to form gels that can coordinate with copper ions. These resulting metallogels act as recyclable, heterogeneous catalysts for azide-alkyne cycloaddition reactions. nih.gov The self-assembly process, guided by the triazole units, creates a matrix that stabilizes the catalytic metal centers and allows for easy separation and reuse of the catalyst. researchgate.net

Structural Insights from Advanced Diffraction Techniques

While a single-crystal X-ray diffraction structure for this compound specifically is not publicly documented, extensive crystallographic studies on closely related 1,2,3-triazole derivatives provide significant insight into its expected molecular geometry, conformation, and solid-state packing.

| Bond | Typical Length (Å) | Bond Type Character |

|---|---|---|

| N1–N2 | 1.342–1.359 | Partial Single Bond |

| N2–N3 | 1.293–1.309 | Partial Double Bond |

| N3–C4 | 1.340–1.360 | Partial Double Bond |

| C4–C5 | 1.350–1.380 | Partial Double Bond |

| C5–N1 | 1.350–1.370 | Partial Double Bond |

In the solid state, the conformation of substituted triazoles is dictated by the nature and steric bulk of the substituents. For this compound, the methyl groups are too small to cause significant distortion of the planar triazole ring. Crystal packing is governed by a combination of weak intermolecular interactions.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies

The synthesis of iodotriazoles, including 4-iodo-1,5-dimethyl-1H-1,2,3-triazole, is a cornerstone for its application. Future research will likely focus on refining and revolutionizing the methods of its creation, emphasizing sustainability, efficiency, and versatility.

Development of More Sustainable and Selective Routes

The principles of green chemistry are increasingly influencing synthetic strategies. Future efforts will likely target the development of synthetic routes that minimize environmental impact. This includes the use of biodegradable and non-toxic solvents, such as Cyrene™, which has been successfully used for the synthesis of other 1,2,3-triazoles, allowing for product isolation through simple precipitation in water and avoiding organic solvent extractions.

Another avenue is the development of reusable and eco-friendly catalysts. Zinc-based heterogeneous catalysts, for instance, have been employed for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles in water, offering a sustainable and copper-free alternative. Research into solid-supported catalysts or nanocatalysts could lead to highly efficient and recyclable systems for the synthesis of this compound, reducing waste and operational costs. Furthermore, exploring energy-efficient reaction conditions, such as microwave-assisted synthesis or flow chemistry, could offer more sustainable and scalable production methods.

The table below summarizes potential sustainable approaches for the synthesis of iodotriazoles.

| Sustainable Approach | Key Features | Potential Benefits |

| Biodegradable Solvents | Use of solvents like Cyrene™ derived from cellulose. | Reduced toxicity, easy product isolation, less waste. |

| Heterogeneous Catalysis | Employing reusable catalysts like ZnO nanocrystals. | Catalyst recyclability, eco-friendly, often water-driven. |

| Flow Chemistry | Continuous processing in microreactors. | Improved reaction control, enhanced safety, scalability. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, improved yields, energy efficiency. |

Expanding Substrate Scope for Iodotriazole Synthesis

Current methods for synthesizing 1,4,5-trisubstituted 1,2,3-triazoles often rely on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While effective, expanding the range of compatible starting materials is a key area for future research. This involves developing methodologies that tolerate a wider variety of functional groups on both the azide (B81097) and alkyne precursors.

One-pot, multi-component reactions are particularly promising for increasing synthetic efficiency and molecular diversity. Strategies that combine the formation of the triazole ring and its subsequent iodination in a single step are highly desirable. For example, methods using in situ generated copper(I) catalysts and electrophilic iodine sources can directly yield 5-iodo-1,4-disubstituted-1,2,3-triazoles from terminal alkynes and organic azides. Further research could adapt these methods for the specific synthesis of the 1,5-dimethyl isomer and explore a broader range of substrates, including complex biomolecules.

Investigation of Underexplored Reactivity Patterns

The iodo-substituent on the triazole ring is a versatile functional handle. While its use in cross-coupling reactions is established, there remains significant untapped potential in its reactivity.

New C-X Bond Forming Reactions

The carbon-iodine bond in this compound is a prime site for forming new bonds. While palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira are commonly used to form C-C bonds, future research could explore a wider array of C-X bond formations (where X = O, N, S, P, etc.).

This could involve developing novel copper- or nickel-catalyzed coupling reactions to introduce heteroatomic functionalities. Furthermore, the "halogen exchange" (Halex) reaction, which has been used to convert 5-iodo-1,2,3-triazoles into their 5-fluoro counterparts, could be expanded to include other halogens or pseudohalogens, providing access to a diverse range of functionalized triazoles. These new derivatives could serve as valuable intermediates or possess unique chemical and biological properties.

Cascade and Domino Processes Initiated by the Iodo Functionality

Cascade or domino reactions, where a single event triggers a sequence of bond-forming transformations, offer a powerful strategy for rapidly building molecular complexity. The iodo group in this compound could serve as an excellent initiator for such processes.

Future research could focus on designing reactions where an initial transformation at the C-I bond, such as an oxidative addition to a metal catalyst or a radical initiation, sets off a series of intramolecular cyclizations or intermolecular additions. For instance, a palladium-catalyzed reaction could initiate a cascade that forms fused polycyclic systems incorporating the triazole ring. Developing such domino sequences would provide efficient access to complex heterocyclic scaffolds that are otherwise difficult to synthesize.

Advanced Computational Modeling

Computational chemistry offers invaluable insights into reaction mechanisms, molecular properties, and reactivity, guiding experimental design and accelerating discovery. Future research on this compound will greatly benefit from the application of advanced computational modeling.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of known and novel synthetic reactions, helping to optimize reaction conditions for improved yield and selectivity. For example, computational studies can clarify the role of catalysts and additives in the formation of iodotriazoles.

Furthermore, molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the interactions of this compound in more complex environments, such as in materials or at the active sites of enzymes. This can aid in the rational design of new functional materials or bioactive molecules based on the this compound scaffold.

The table below outlines key areas where computational modeling can be applied.

| Computational Method | Application Area | Potential Insights |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Understanding transition states, predicting reactivity, optimizing catalysts. |

| Molecular Dynamics (MD) | Material/Biological Simulations | Predicting conformational behavior, studying intermolecular interactions. |

| QM/MM | Enzyme-Inhibitor Interactions | Elucidating binding modes, guiding drug design. |

Diversification of Applications in Materials Science

The inherent properties of the iodotriazole scaffold make it a promising candidate for a range of applications in advanced materials.

The field of organic electronics relies on π-conjugated molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The this compound molecule is an excellent building block for creating larger, electronically active systems. The iodine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the facile extension of the π-conjugated system by attaching other aromatic or heteroaromatic units. This modularity is crucial for tuning the electronic properties of the final material. Furthermore, iodine itself can be used as a p-type dopant in organic semiconductors to enhance charge carrier mobility and photoconductivity. korea.ac.krresearchgate.net Research into how the triazole ring, combined with the effects of iodine, influences molecular packing and electronic coupling in the solid state could lead to the design of novel high-performance organic semiconductors. rsc.org

Many 1,2,3-triazole derivatives are known to exhibit interesting photophysical properties, including fluorescence. nih.govresearchgate.netrsc.org The emission properties are highly tunable based on the substituents attached to the triazole core. nih.gov Future research will likely focus on using the this compound core to develop new fluorescent materials. The iodine atom can be substituted with various chromophores via cross-coupling reactions to create donor-acceptor type molecules, which often exhibit strong fluorescence and large Stokes shifts. nih.gov The N-methyl group on the triazole ring can also influence the molecular geometry and photophysical behavior, potentially leading to phenomena like aggregation-induced emission (AIE). semanticscholar.org By systematically modifying the structure, it may be possible to create novel dyes and fluorescent probes for applications in bioimaging, sensing, and optoelectronics.

Table 2: Representative Photophysical Properties of Substituted Arylethynyl-Triazoles

| Compound Type | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

|---|---|---|---|---|

| 4,5-bis(arylethynyl)-1,2,3-triazole (Donor/Acceptor) | 302 | 609 | 307 | Low |

| 4,5-bis(arylethynyl)-1,2,3-triazole (Donor/Acceptor) | 299 | 588 | 289 | Low |

| N2-Indolyl-1,2,3-triazole | 328 | 430 | 102 | N/A |

Source: Data adapted from studies on similarly structured fluorescent triazoles for illustrative purposes. nih.govnih.gov

Role in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The 1,2,3-triazole ring is a well-established motif in this field due to its unique electronic structure. nih.govresearchgate.net The polarized C-H bond on the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. researchgate.netrsc.org

For this compound, the iodine atom introduces another critical interaction: halogen bonding. Iodine is an effective halogen bond donor, capable of forming strong, directional interactions with Lewis basic sites (e.g., anions, lone pairs on heteroatoms). rsc.org The combination of hydrogen bonding capability from the triazole core and halogen bonding from the iodine substituent makes this molecule a highly promising candidate for the design of receptors for anions or specific neutral molecules. nih.gov Future research could explore the incorporation of this scaffold into larger macrocycles or polymers to create complex host-guest systems for applications in sensing, catalysis, and molecular transport. nih.govrsc.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-iodo-1,5-dimethyl-1H-1,2,3-triazole, and how can purity be optimized?

- Methodology : The synthesis of triazole derivatives often employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for constructing the triazole core . For iodinated derivatives like this compound, post-functionalization via halogenation (e.g., iodination using N-iodosuccinimide under controlled conditions) is critical. Key steps include:

- Use of anhydrous solvents (e.g., DMF or DMSO) to prevent hydrolysis of intermediates .

- Purification via column chromatography or recrystallization (water-ethanol mixtures yield high-purity crystals) .

Q. How can the structure of this compound be confirmed crystallographically?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL software is the gold standard. Key considerations:

- Grow crystals via slow evaporation in ethanol or DMSO/water mixtures .

- Refinement parameters: Focus on resolving iodine electron density (high atomic scattering factor) and methyl group orientations .

Advanced Research Questions

Q. What are the mechanistic implications of the iodine substituent in cross-coupling reactions involving this compound?

- Methodology : The iodine atom serves as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Experimental design:

- Use Pd@click-MNPs/CS (palladium immobilized on magnetic nanoparticles) for recyclable catalysis .

- Monitor reaction progress via -NMR to track aryl-iodide consumption .

Q. How does this compound interact with biological targets, and what SAR (Structure-Activity Relationship) trends exist?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The iodine may engage in halogen bonding with electronegative residues .

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC values). Compare with non-iodinated analogs to isolate iodine’s role .

Q. How can computational methods predict the stability and reactivity of this compound under varying pH conditions?

- Methodology :

- DFT Calculations : Use Gaussian09 to compute pKa (focus on triazole N-H acidity) and frontier molecular orbitals (HOMO-LUMO gaps predict redox stability) .

- Solvent Effects : Compare polar (DMSO) vs. nonpolar (CDCl) environments via -NMR to assess hydrogen-bonding interactions .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.